Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the reaction of tert-butyl chloroformate with 3-azabicyclo[3.1.0]hexane-6-amine in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor binding assays.
Industrial Applications: Used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, making it useful in drug development .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Tert-butyl 6-hydroxymethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its ethynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of novel pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-5-8-9-6-13(7-10(8)9)11(14)15-12(2,3)4/h1,8-10H,6-7H2,2-4H3/t8?,9-,10+ |
InChI Key |
KBYALVATYKXAMB-PBINXNQUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C#C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2C#C |
Origin of Product |
United States |
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